(Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chlorothiophene group and a methoxyphenyl group, making it a valuable candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent chlorination and methoxylation steps introduce the chlorothiophene and methoxyphenyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group to yield corresponding alcohols or amines.
Substitution: The chlorothiophene group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to investigate cellular processes.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with different substituents.
Chlorothiophene derivatives: Compounds containing chlorothiophene groups with varying functional groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different heterocyclic cores.
Uniqueness: This compound stands out due to its specific combination of pyrazole, chlorothiophene, and methoxyphenyl groups, which confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10(11-3-5-12(24-2)6-4-11)19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)25-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLHSEFITSDIMB-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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